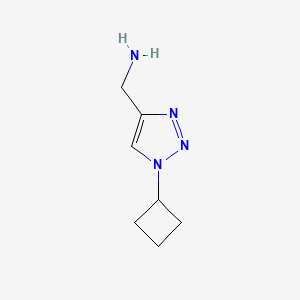
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound with the CAS Number: 1909312-25-9 . It is a dihydrochloride with a molecular weight of 225.12 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs, which includes “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine”, has been achieved through “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . These reactions are performed in an aqueous medium .Molecular Structure Analysis
The InChI code for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is 1S/C7H12N4.2ClH/c8-4-6-5-11(10-9-6)7-2-1-3-7;;/h5,7H,1-4,8H2;2*1H . This indicates that the compound contains a cyclobutyl group attached to a 1H-1,2,3-triazol-4-yl group via a methanamine linkage .Physical And Chemical Properties Analysis
“(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” is a powder that is stored at room temperature .Scientific Research Applications
Antibacterial and Antifungal Applications
1,2,3-Triazoles have been found to be effective as antibacterial and antifungal agents. The triazole ring can interact with enzymes or proteins within bacterial or fungal cells, disrupting their normal function and leading to cell death. For “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine”, this could translate into research exploring its potential as a novel antimicrobial compound .
Anticancer Research
Triazole derivatives have shown promise in anticancer research due to their ability to inhibit cancer cell growth or induce apoptosis. The specific structure of “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” may offer unique interactions with cancer cell biomolecules, warranting further investigation into its therapeutic potential .
Antiviral and Anti-inflammatory Studies
The triazole nucleus is known for its antiviral and anti-inflammatory properties. Research could focus on how “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” affects viral replication or inflammation pathways, potentially leading to new treatments for viral infections or inflammatory conditions .
Agrochemical Development
Some triazoles serve as agrochemicals due to their growth-promoting or protective effects on plants. Investigating whether “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” can enhance plant growth or resilience against pests could be a valuable application in agricultural research .
Catalysis in Organic Synthesis
Triazoles are often used as catalysts in organic synthesis due to their ability to stabilize reactive intermediates. Research into the catalytic properties of “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” could uncover new synthetic pathways or improve existing ones .
Drug Discovery and Development
Given the wide range of biological activities associated with triazoles, there is potential for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” to be a lead compound in drug discovery efforts targeting various diseases .
Material Science Applications
The structural characteristics of triazoles make them suitable for applications in material science. Research could explore how “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” can be incorporated into new materials with unique properties .
Supramolecular Chemistry
Triazoles can form complex structures with other molecules due to their ability to engage in multiple types of bonding. Studying the supramolecular chemistry of “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” might lead to the development of novel molecular assemblies with specific functions .
Safety And Hazards
The safety information for “(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(1-cyclobutyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-6-5-11(10-9-6)7-2-1-3-7/h5,7H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSUITIGNQEFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
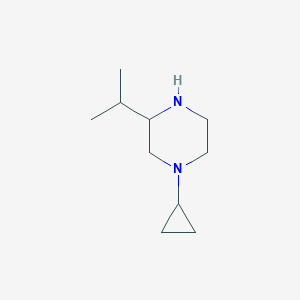
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)
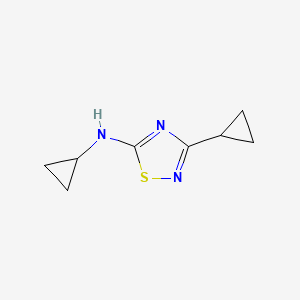
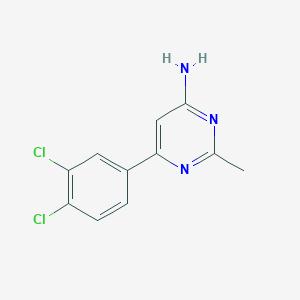
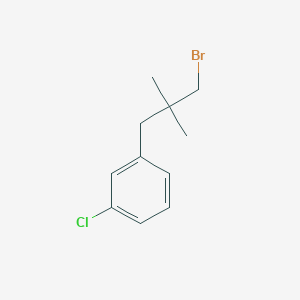
![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)
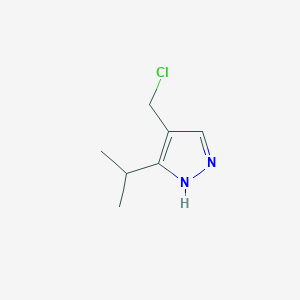
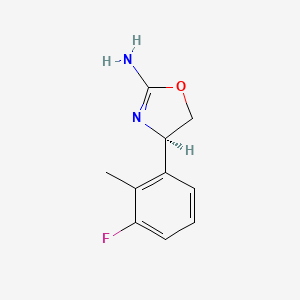
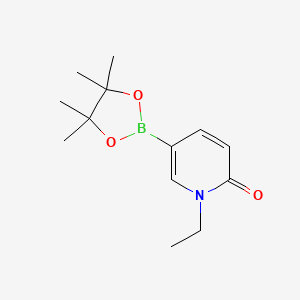
![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)